(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
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Overview
Description
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of the trifluoromethylthio group imparts distinct chemical properties, making it valuable in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the asymmetric reduction of a precursor compound. One common method is the biocatalytic reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This process achieves high enantioselectivity and yield under optimized conditions with isopropanol as a cosolvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system enhances substrate concentration and reaction efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines.
Scientific Research Applications
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting chemokine receptors.
Industry: The compound’s unique properties make it valuable in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl functionality, used as a solvent and synthetic intermediate.
α-(Trifluoromethyl)styrene: A versatile intermediate in organic synthesis, known for its applications in C-F bond activation.
1,2,4-Triazole-containing compounds: These compounds share the trifluoromethyl group and are used in drug discovery.
Uniqueness
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL stands out due to its chiral nature and the presence of both amino and trifluoromethylthio groups. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12F3NOS |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m0/s1 |
InChI Key |
FVGIACXSRZSECZ-HSOSERFQSA-N |
Isomeric SMILES |
CC([C@@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
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